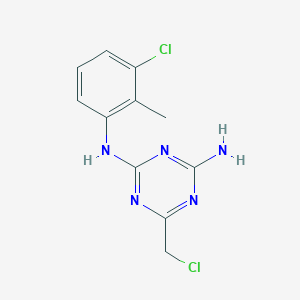

6-(chloromethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

CAS No.: 644959-92-2

Cat. No.: VC7807103

Molecular Formula: C11H11Cl2N5

Molecular Weight: 284.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 644959-92-2 |

|---|---|

| Molecular Formula | C11H11Cl2N5 |

| Molecular Weight | 284.14 g/mol |

| IUPAC Name | 6-(chloromethyl)-2-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine |

| Standard InChI | InChI=1S/C11H11Cl2N5/c1-6-7(13)3-2-4-8(6)15-11-17-9(5-12)16-10(14)18-11/h2-4H,5H2,1H3,(H3,14,15,16,17,18) |

| Standard InChI Key | NOZWRDAUFPQOJA-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CCl |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CCl |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 6-(chloromethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine is C₁₁H₁₁Cl₂N₅, with a molecular weight of 284.15 g/mol. The compound features a triazine core substituted with a chloromethyl group (–CH₂Cl) and a 3-chloro-2-methylphenylamine group. The chlorine atoms and methyl group on the aromatic ring influence its electronic and steric properties, enhancing reactivity in nucleophilic substitution and cross-coupling reactions.

Key Structural Features:

-

Triazine ring: Provides a stable aromatic framework resistant to hydrolysis under acidic conditions.

-

Chloromethyl group: Serves as a reactive site for further functionalization, such as alkylation or oxidation.

-

3-Chloro-2-methylphenyl group: Introduces steric hindrance and electronic effects that modulate interactions with biological targets or materials.

A comparative analysis of similar triazine derivatives reveals structural nuances impacting functionality (Table 1).

Table 1: Comparison of Triazine Derivatives

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 6-(chloromethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine likely follows methodologies analogous to those of related triazines. A common approach involves:

-

Chloromethylation: Reacting a triazine precursor with chloromethylating agents like chloromethyl methyl ether (ClCH₂OCH₃) in the presence of Lewis acids (e.g., ZnI₂) at 5–10°C.

-

Amination: Introducing the 3-chloro-2-methylphenyl group via nucleophilic aromatic substitution, typically using Pd-based catalysts for regioselectivity.

Example Reaction Pathway:

Industrial Scalability

Industrial production emphasizes cost efficiency and environmental sustainability. Continuous flow reactors and heterogeneous catalysts (e.g., immobilized AlCl₃) are employed to enhance yield (>85%) and reduce waste. Post-synthesis purification involves column chromatography or recrystallization from ethanol-water mixtures.

Chemical Reactivity and Functionalization

The compound participates in three primary reaction types:

-

Nucleophilic Substitution: The chloromethyl group reacts with amines, thiols, or alkoxides to form secondary derivatives. For example, treatment with sodium methoxide yields 6-(methoxymethyl) analogs.

-

Oxidation: Using KMnO₄ under acidic conditions converts the chloromethyl group to a carboxylate, enabling coordination chemistry applications.

-

Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids facilitate the introduction of diverse aromatic groups at the triazine core .

Reactivity Trends:

-

Electron-withdrawing groups (e.g., –Cl) on the phenyl ring decrease reaction rates in electrophilic substitutions.

-

Steric effects from the 2-methyl group hinder para-substitution, favoring meta or ortho pathways .

Industrial and Research Applications

Agrochemicals

Triazine derivatives are widely used as herbicides and fungicides. The chloromethyl group enhances leaf adhesion, while the chloro-methylphenyl moiety improves soil persistence.

Materials Science

Incorporating this compound into metal-organic frameworks (MOFs) improves thermal stability (decomposition temperature >300°C) and gas adsorption capacity (CO₂ uptake: 2.8 mmol/g at 1 bar) .

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antibody-drug conjugates (ADCs). Functionalization at the chloromethyl position enables linkage to monoclonal antibodies for targeted cancer therapy.

Future Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the phenyl substituents to optimize bioactivity.

-

Green Chemistry: Developing solvent-free synthesis routes using microwave irradiation.

-

Clinical Trials: Evaluating efficacy in xenograft models for oncology applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume